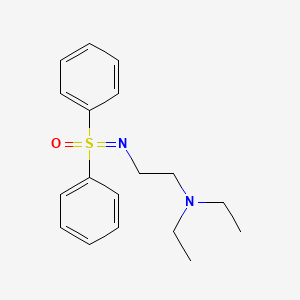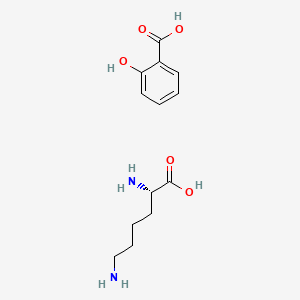
12-(2-Hydroxypropyl)-cytisine
概要
説明
12-(2-Hydroxypropyl)-cytisine is a synthetic derivative of cytisine, an alkaloid found in several plant species, particularly in the seeds of the Laburnum anagyroides tree. Cytisine has been historically used for its pharmacological properties, particularly in smoking cessation therapies. The modification with a 2-hydroxypropyl group aims to enhance its solubility and bioavailability, potentially broadening its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Hydroxypropyl)-cytisine typically involves the alkylation of cytisine with 2-hydroxypropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic principles but is scaled up with precise control over temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
化学反応の分析
Types of Reactions: 12-(2-Hydroxypropyl)-cytisine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into a different functional group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of esters or sulfonates.
科学的研究の応用
12-(2-Hydroxypropyl)-cytisine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxypropylation on the reactivity and solubility of alkaloids.
Biology: Investigated for its potential to interact with nicotinic acetylcholine receptors, similar to cytisine, making it a candidate for neurological studies.
Medicine: Explored for its potential use in smoking cessation therapies and as a lead compound for developing new drugs targeting nicotinic receptors.
Industry: Utilized in the development of novel pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 12-(2-Hydroxypropyl)-cytisine involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can mimic the effects of nicotine, thereby reducing the craving for nicotine in smokers. The hydroxypropyl group enhances its solubility and bioavailability, potentially improving its efficacy and reducing side effects.
類似化合物との比較
Cytisine: The parent compound, used in smoking cessation.
Varenicline: A synthetic derivative of cytisine, marketed as a smoking cessation aid.
Nicotine: The primary addictive component of tobacco, which also targets nicotinic acetylcholine receptors.
Comparison: 12-(2-Hydroxypropyl)-cytisine is unique due to its enhanced solubility and bioavailability compared to cytisine. Unlike varenicline, which is a partial agonist, this compound may act as a full agonist at certain receptor subtypes, potentially offering different therapeutic benefits. Compared to nicotine, it provides a safer alternative for smoking cessation without the addictive properties.
特性
IUPAC Name |
11-(2-hydroxypropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)6-15-7-11-5-12(9-15)13-3-2-4-14(18)16(13)8-11/h2-4,10-12,17H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGCQUAFFMFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2CC(C1)C3=CC=CC(=O)N3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397867 | |
| Record name | 12-(2-Hydroxypropyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29215-67-6 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(2-hydroxypropyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29215-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-(2-Hydroxypropyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)
